![molecular formula C15H24N2O3 B14276892 tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate CAS No. 125736-19-8](/img/structure/B14276892.png)
tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate is a complex organic compound with a unique structure. Let’s break it down:
-
Tert-butyl group: : The tert-butyl group (also known as t-butyl or 1,1-dimethylethyl) is a bulky substituent composed of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the compound.
-
Azabicyclo[4.2.1]non-2-ene: : This part of the compound refers to a bicyclic ring system containing a nitrogen atom (azetidine) and a double bond. The numbering indicates the position of the nitrogen atom in the ring.
-
Carboxylate group: : The carboxylate group (-COO-) is responsible for the acidic properties of the compound.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
-
Oxidation: : Oxidation of the double bond could yield a carbonyl group (e.g., ketone or aldehyde).
-
Reduction: : Reduction of the imine group (methoxyiminomethyl) could lead to an amine.
-
Substitution: : The tert-butyl group can be substituted under appropriate conditions.
Common reagents and conditions depend on the specific reaction, but they may involve oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products would include derivatives with modified functional groups (e.g., tert-butyl esters, amines, or alcohols).
Scientific Research Applications
Research applications span several fields:
-
Chemistry: : Investigating reactivity, stereochemistry, and novel synthetic methodologies.
-
Biology: : Studying biological activity, potential drug candidates, or enzyme inhibition.
-
Medicine: : Exploring pharmacological properties and therapeutic potential.
-
Industry: : Developing new materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
:
Properties
CAS No. |
125736-19-8 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10+/t12-,13-/m0/s1 |
InChI Key |
BPYBFVSTYLQWHO-MUEVSNKISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N/OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
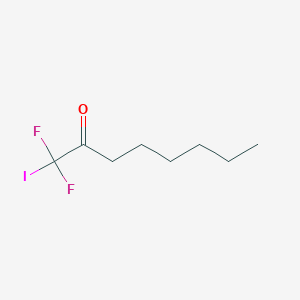
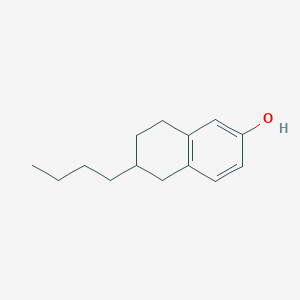
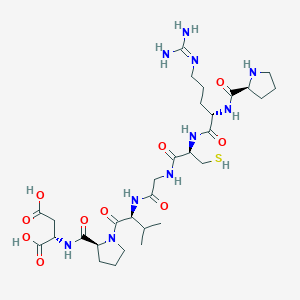
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
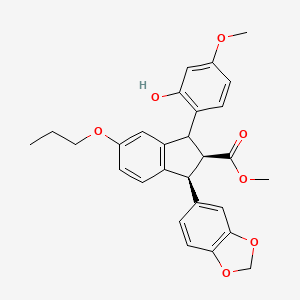
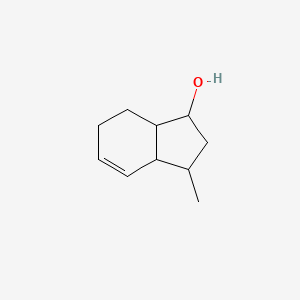
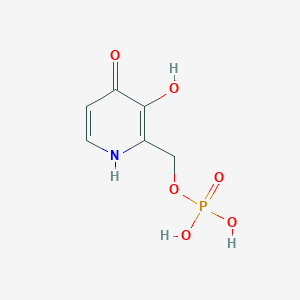
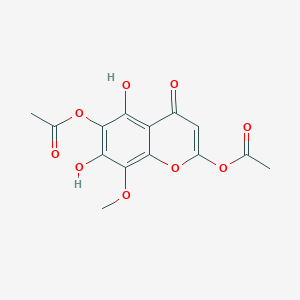
silane](/img/structure/B14276854.png)
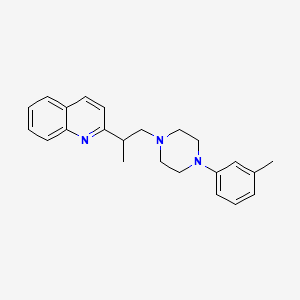
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)

